Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C10H16O2, and it has a molecular weight of 168.2328 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2,2-dimethyl-3-(2-methyl-1-propenyl) in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: Shares a similar cyclopropane structure but differs in functional groups.
Bioallethrin: Another cyclopropane derivative with distinct chemical properties.
Jasmolin I: Contains a cyclopropane ring and is used in similar applications.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-(methylsulfonyl)phenyl)methyl ester, (1R-trans)- is unique due to its specific ester functional group and the presence of a methylsulfonyl phenyl moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
82488-05-9 |
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Molecular Formula |
C18H24O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2-methylsulfonylphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H24O4S/c1-12(2)10-14-16(18(14,3)4)17(19)22-11-13-8-6-7-9-15(13)23(5,20)21/h6-10,14,16H,11H2,1-5H3/t14-,16+/m1/s1 |
InChI Key |
BQJGCOOACORDLJ-ZBFHGGJFSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=CC=C2S(=O)(=O)C)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=CC=C2S(=O)(=O)C)C |
Origin of Product |
United States |
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